4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a [1,2,4]triazolo[4,3-a]quinazoline core fused with a triazole ring. Key substituents include:
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-4-13-30-24(35)20-12-11-19(23(34)28-17(3)5-2)14-21(20)32-25(30)29-31(26(32)36)16-22(33)27-15-18-9-7-6-8-10-18/h4,6-12,14,17H,1,5,13,15-16H2,2-3H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBRTBFHQJESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been reported to exhibit anticancer activities. They are known to intercalate with DNA, which suggests that DNA could be a potential target.
Mode of Action
Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinazoline derivatives, it can be inferred that this compound may interact with its targets through dna intercalation. DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its normal function and leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinazoline Derivatives
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()
- Core similarity : Shares the triazoloquinazoline backbone.
- Key differences: Position 2: 3-Chlorobenzyl vs. 2-(benzylamino)-2-oxoethyl. Position 4: Diisobutyl vs. allyl. Carboxamide: N-sec-butyl vs. N,4-diisobutyl.
- Implications: The 3-chlorobenzyl group may enhance halogen bonding but reduce solubility compared to the target compound’s hydrophilic amide side chain.
Triazolopyrimidine Derivatives ()
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (38)
- Core difference : Triazolo[1,5-a]pyrimidine vs. triazoloquinazoline.
- Substituents: Benzyl-methylamino and pentyl groups at positions 2 and 3. Cyclohexyl carboxamide.
- Properties :
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (40)
Benzothiazole Carboxamides ()
Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) exhibit:
- Structural divergence : Benzothiazole core vs. triazoloquinazoline.
- Common features : Carboxamide functionality and halogenated aryl groups.
- Synthetic challenges: Lower yields (37–70%) compared to triazolopyrimidines, possibly due to thiazolidinone ring formation .
Computational and QSAR Insights
Molecular Descriptors ()
- Van der Waals volume : Larger for triazoloquinazolines due to fused quinazoline rings, impacting membrane permeability.
- Electronic descriptors: The target compound’s amide groups may enhance hydrogen-bond donor/acceptor capacity versus halogenated analogs .
Similarity Metrics ()
- Tanimoto/Dice scores : Likely low (<0.5) when comparing triazoloquinazolines to benzothiazoles, reflecting core dissimilarity.
- Morgan fingerprints : May highlight shared pharmacophores (e.g., carboxamide) despite core differences .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including cyclocondensation, alkylation, and coupling. Key steps include:
- Triazole formation : Refluxing hydrazine derivatives with carbonyl compounds in ethanol or THF, as seen in triazolo-thiadiazole syntheses (e.g., 66–73% yields under optimized conditions) .
- Quinazoline core assembly : Using substituted benzaldehydes or carboxylic acids with phosphorous oxychloride, followed by purification via column chromatography .
- Critical conditions : Solvent choice (e.g., THF for high yields), temperature control (reflux at 80–100°C), and catalysts (e.g., glacial acetic acid for cyclization) . Characterization requires ¹H/¹³C NMR, IR, and HPLC to confirm purity and structural integrity .
Q. Which in vitro assays are appropriate for initial biological screening?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : Cytotoxicity screening via MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases linked to disease pathways . Standardize protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Molecular docking : Predict binding affinities to targets like GABA receptors (see ’s docking approach for anticonvulsant analogs) .
- Enzyme kinetics : Measure inhibition constants (Ki) using purified enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
- Cellular imaging : Fluorescent tagging (e.g., maleimide derivatives in ) to track subcellular localization . Validate hypotheses with knockout cell lines or competitive binding assays .
Q. What strategies optimize the compound’s structure for enhanced bioactivity?
- Substituent modification : Replace the benzyl or sec-butyl groups with electron-withdrawing groups (e.g., -CF₃) to improve target affinity, as seen in fluorinated analogs .
- Hybridization : Fuse with pyrazole or pyridazine moieties (e.g., ) to enhance solubility or metabolic stability .
- Computational design : Use DFT or QSAR models ( ) to predict pharmacophore contributions . Prioritize analogs with <50 nM IC₅₀ in primary screens for further development .
Q. How should researchers address contradictory biological data across studies?
- Meta-analysis : Compare datasets for variables like cell line origin, assay duration, or compound purity .
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Off-target profiling : Screen against unrelated targets to rule out nonspecific effects . Publish negative results to improve transparency in SAR interpretations .
Methodological Considerations
- Synthetic Optimization : Apply Design of Experiments (DoE) to streamline reaction parameters (e.g., temperature, solvent ratios) .
- Analytical Rigor : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) for stereochemical resolution .
- Biological Replicates : Include ≥3 independent experiments with statistical analysis (e.g., ANOVA) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
